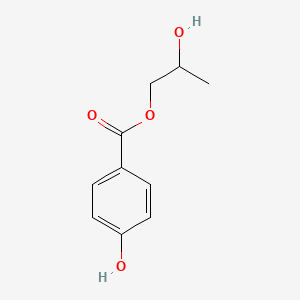
2-Hydroxypropyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 4-hydroxybenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a 2-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxypropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and heating to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypropyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxypropyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound can also interact with cellular membranes, altering their properties and influencing cell signaling pathways .
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: The parent compound, known for its use in the production of parabens.
2-Hydroxybenzoic Acid (Salicylic Acid): Known for its use in acne treatment and as a precursor to aspirin.
3-Hydroxybenzoic Acid: Another isomer with distinct chemical properties.
Uniqueness: 2-Hydroxypropyl 4-hydroxybenzoate is unique due to the presence of both a hydroxyl group and a 2-hydroxypropyl ester group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
77846-90-3 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroxypropyl 4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3 |
InChI Key |
HSFHQJDXOFHWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















